

Valomaciclovir Stearate: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: Valomaciclovir Stearate

Cat. No.: B1682142

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Introduction

Valomaciclovir stearate is an antiviral agent belonging to the class of nucleoside analogues. It is a prodrug of valomaciclovir, which exhibits potent activity against various herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and varicella-zoster virus (VZV). As a DNA polymerase inhibitor, **valomaciclovir stearate** represents a significant area of interest in the development of antiviral therapies. This technical guide provides a comprehensive overview of the chemical properties and structure of **valomaciclovir stearate**, intended to support research and development efforts in the field of antiviral drug discovery.

Chemical Properties and Structure

Valomaciclovir stearate is the L-valyl ester of the stearic acid ester of the acyclic guanosine analogue, omaciclovir. The addition of the valine ester and the stearate moiety enhances the oral bioavailability of the parent compound.

Chemical Structure

The chemical structure of **valomaciclovir stearate** is presented below:

Chemical Structure of Valomaciclovir Stearate

MW: 618.85

C33H58N6O5[Click to download full resolution via product page](#)

Caption: 2D structure of **valomaciclovir stearate**.

Physicochemical Properties

A summary of the key physicochemical properties of **valomaciclovir stearate** is provided in the table below. It is important to note that specific experimental data such as melting point and precise solubility values are not consistently reported in publicly available literature. The information presented is compiled from various chemical databases and supplier information.

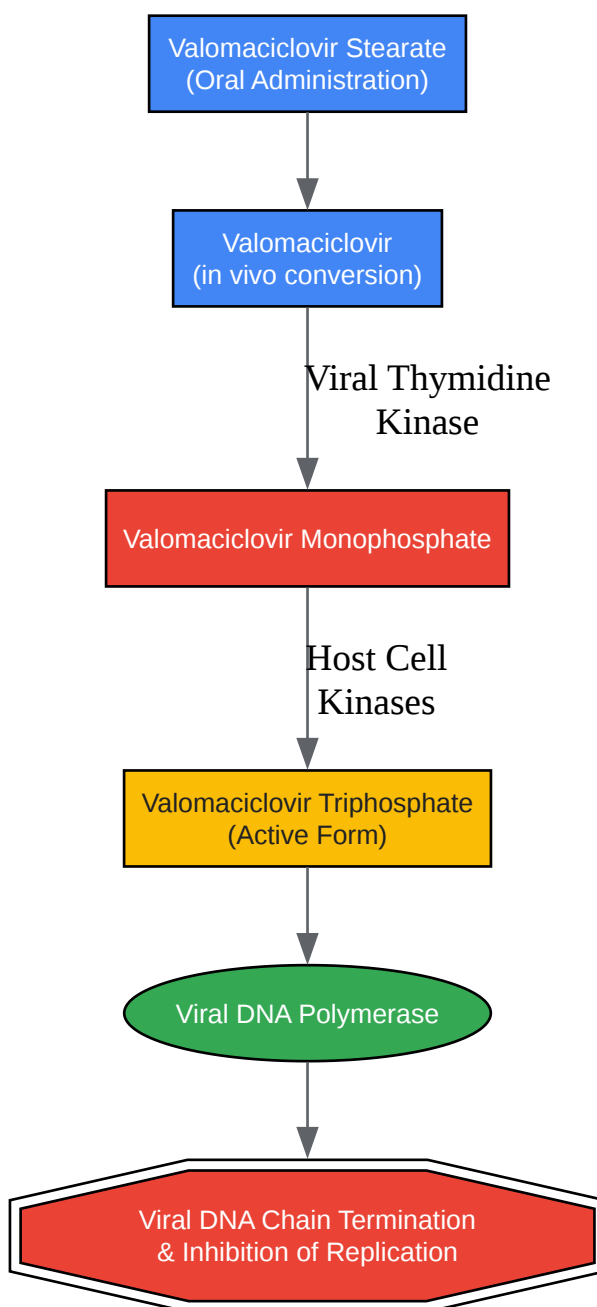
Property	Value	Source
Molecular Formula	C33H58N6O5	[1][2]
Molecular Weight	618.85 g/mol	[1][2]
IUPAC Name	[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate	[1]
CAS Number	195156-77-5	[1]
Appearance	White to off-white solid powder	[3]
Solubility	Soluble in DMSO	[4]
Storage	Store at -20°C for long-term storage.	[5]

Note: The Material Safety Data Sheet (MSDS) for **valomaciclovir stearate** indicates that data for properties such as melting point, boiling point, and water solubility are not available.[5]

Mechanism of Action

Valomaciclovir stearate is a prodrug that is converted in vivo to its active form, valomaciclovir. The antiviral activity of valomaciclovir is dependent on its phosphorylation by viral thymidine kinase (TK) and subsequent conversion to the triphosphate form by host cell kinases. This active triphosphate metabolite then inhibits viral DNA synthesis.[6][7][8] The mechanism of action is a multi-step process that ultimately disrupts the replication of the herpesvirus.

The following diagram illustrates the proposed mechanism of action:



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Caption: Mechanism of action of **valomaciclovir stearate**.

Experimental Protocols

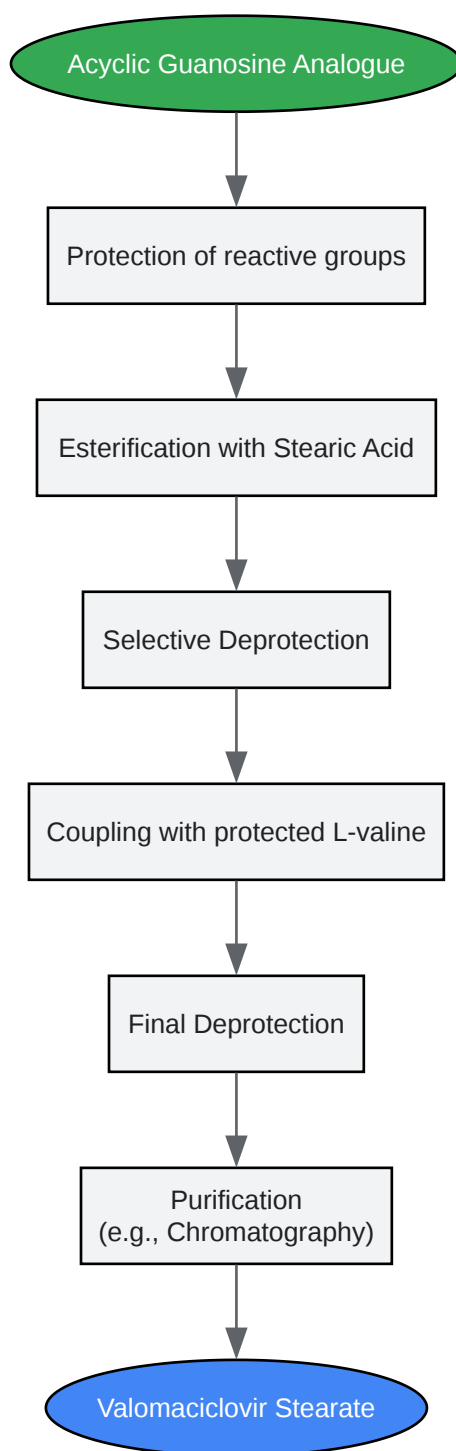
Detailed, publicly available experimental protocols for the synthesis and analysis of **valomaciclovir stearate** are limited. However, based on the synthesis of the closely related

compound, valacyclovir, and general analytical techniques for similar molecules, representative methodologies can be outlined.

Synthesis

The synthesis of **valomaciclovir stearate** would likely involve a multi-step process starting from a precursor of the acyclic guanosine analogue. A general synthetic approach is described in patents for related compounds.^{[9][10][11]}

A Representative Synthetic Workflow:



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Caption: A generalized synthetic workflow for **valomaciclovir stearate**.

Analytical Characterization

The characterization of **valomaciclovir stearate** would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of **valomaciclovir stearate**. While a specific method for this compound is not readily available, methods for the related drug valacyclovir can be adapted.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (e.g., ~254 nm).
- Flow Rate: Typically 1.0 mL/min.
- Temperature: Ambient or controlled column temperature.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of **valomaciclovir stearate** and its metabolites.[\[4\]](#)[\[15\]](#)

- Ionization: Electrospray ionization (ESI) in positive ion mode would be appropriate to generate the protonated molecule $[M+H]^+$.
- Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used for MS/MS experiments to confirm the structure and for sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **valomaciclovir stearate**. The spectra would confirm the presence of the guanine, acyclic, valine, and stearate moieties. While predicted spectra are available for the related compound valacyclovir, experimentally obtained spectra for **valomaciclovir stearate** are not widely published.

Conclusion

Valomaciclovir stearate is a promising antiviral prodrug with a mechanism of action that targets viral DNA replication. This technical guide has summarized its key chemical properties and structure based on available data. While detailed experimental protocols and some specific physicochemical data are not extensively documented in the public domain, the information provided herein, including representative methodologies and a logical framework for its mechanism and synthesis, serves as a valuable resource for researchers and professionals in the field of antiviral drug development. Further research to fully characterize this compound and develop standardized analytical methods is warranted.

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References

- 1. Valomaciclovir Stearate | C33H58N6O5 | CID 135399823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Valomaciclovir stearate|195156-77-5|MSDS [dcchemicals.com]
- 6. Valomaciclovir stearate|CAS 195156-77-5 |DC Chemicals [dcchemicals.com]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 10. US20070112193A1 - Valacyclovir process - Google Patents [patents.google.com]
- 11. EP1465894A4 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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